3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
CAS No.: 162401-62-9
Cat. No.: VC21146368
Molecular Formula: C12H12F2O4
Molecular Weight: 258.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162401-62-9 |
|---|---|
| Molecular Formula | C12H12F2O4 |
| Molecular Weight | 258.22 g/mol |
| IUPAC Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16) |
| Standard InChI Key | IGFDIFLMMLWKKY-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F |
| Canonical SMILES | C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F |
| Appearance | Powder |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid is identified by several synonyms in pharmaceutical research and development contexts. These alternative names highlight its relationship to the drug Roflumilast, for which it serves as both an intermediate and potential metabolite.
Table 1: Identification Information
| Parameter | Information |
|---|---|
| CAS Number | 162401-62-9 |
| Primary Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid |
| Common Synonyms | RofluM; Roflumilast Impurity J; Roflumilast Acid Impurity; Roflumilast intermediate B; Roflumilast USP Related Compound D |
| Molecular Formula | C12H12F2O4 |
| Molecular Weight | 258.22 g/mol |
| MDL Number | MFCD04621687 |
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that influence its behavior in various applications, particularly in pharmaceutical synthesis and formulation.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | 118-120°C |
| Boiling Point | 356.4±37.0 °C (Predicted) |
| Density | 1.355±0.06 g/cm³ (Predicted) |
| Refractive Index | 1.528 |
| pKa | 3.87±0.10 (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Storage Conditions | Sealed in dry container at room temperature |
The compound's moderate melting point and limited solubility in common organic solvents are important considerations for pharmaceutical processing and formulation. Its acidic character, indicated by the pKa value, influences its interaction with biological systems and its behavior in various physiological compartments .
Synthesis Methodologies
Standard Preparation Approaches
The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid has been described in various patents and research publications. A common approach involves the oxidation of the corresponding aldehyde derivative.
One well-established synthesis pathway starts with 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde as the raw material. This precursor undergoes oxidation to yield the target carboxylic acid. The specific procedure involves:
-
Dissolving 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml)
-
Adding a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml) to the reaction mixture
-
Stirring the reaction at room temperature for 1 hour
-
Adding water (300 ml) to precipitate the product
-
Filtering and drying the solid at 40°C under vacuum
This procedure reportedly yields 12 g (48 mmol) of product, representing a 97% yield of the target compound .
Patented Synthetic Routes
A Chinese patent (CN102690194B) describes an alternative preparation method for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This approach involves:
-
Reacting 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of alkali to produce an intermediate compound
-
Reacting this intermediate with chlorodifluoroacetic acid or its derivative in the presence of alkali to produce 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde
-
Oxidizing the benzaldehyde derivative to obtain the target benzoic acid
The patent claims this method offers advantages including good reaction selectivity, high yield, low-cost reagents, mild reaction conditions, and environmentally friendly processes that avoid highly toxic reagents and solvents .
Biological Activity and Research Findings
Effects on Pulmonary Fibrosis Models
Recent research has revealed significant biological activities of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid beyond its role as a synthetic intermediate. A 2023 study published in the International Journal of Molecular Sciences demonstrated that this compound (referred to as DGM in the publication) exhibits notable effects in models of pulmonary fibrosis.
Specifically, the research showed that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid attenuates transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 lung adenocarcinoma cells. EMT is a process implicated in the pathogenesis of pulmonary fibrosis and other fibrotic diseases .
Additionally, the compound demonstrated efficacy in reducing bleomycin-induced pulmonary fibrosis in rat models. These findings suggest potential therapeutic applications in the treatment of fibrotic lung diseases.
Molecular Mechanisms of Action
At the molecular level, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid appears to influence several key signaling pathways and protein expression patterns relevant to fibrosis. Treatment with this compound was shown to:
-
Suppress the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation
-
Reduce the expression of waveform protein and collagen I, components of excessive extracellular matrix deposition characteristic of fibrosis
-
Increase the expression of E-cadherin, an epithelial marker typically downregulated during EMT
-
Significantly reduce the phosphorylation level of Smad2/3, key mediators in the TGF-β signaling pathway that drives fibrotic processes
These findings suggest that the compound may interfere with TGF-β-mediated signaling, potentially offering a novel approach to treating fibrotic conditions.
Applications in Pharmaceutical Development
Role in Roflumilast Synthesis
The primary industrial application of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid is as an intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is approved for the treatment of chronic bronchitis and for reducing the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD) .
In the pharmaceutical industry, the compound is also recognized as a potential impurity in Roflumilast formulations, sometimes referred to as "Roflumilast Impurity J" or "Roflumilast Acid Impurity." Its presence and levels in final drug products are likely monitored as part of quality control processes to ensure drug purity and safety.
| Manufacturer/Supplier | Product Description | Purity | Packaging | Price (USD) | Updated |
|---|---|---|---|---|---|
| Sigma-Aldrich | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Not specified | 1g | $104 | 2024-03-01 |
| Alfa Aesar | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | 98% | 250mg | $20.9 | 2023-06-20 |
| Alfa Aesar | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | 98% | 1g | $62.9 | 2024-03-01 |
| Alfa Aesar | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | 98% | 5g | $241 | 2024-03-01 |
| TRC | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Not specified | 1g | $70 | 2021-12-16 |
| Wuhan Quanjinci New Material Co.,Ltd. | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 99% | Per kg | $100 | 2025-01-16 |
This price information demonstrates that the compound is available at research-grade purities from established chemical suppliers, with pricing that varies based on quantity and purity levels .
Bulk Manufacturing Capabilities
Several chemical manufacturers indicate capabilities for large-scale production of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. For example, Wuhan Quanjinci New Material Co., Ltd. reports a supply ability of 5,000,000 tons, while other manufacturers list capabilities in the range of hundreds to thousands of tons . This suggests the compound can be produced at industrial scale to meet pharmaceutical manufacturing requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume